Home > Products > Building Blocks P1838 > 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol - 182230-43-9

2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Catalog Number: EVT-336255
CAS Number: 182230-43-9
Molecular Formula: C16H14F3N5O
Molecular Weight: 349.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, more commonly known as Voriconazole, is a synthetic triazole antifungal compound. [] It is classified as a second-generation triazole antifungal agent. [, , , ] Voriconazole is a crucial subject in scientific research, particularly in the fields of pharmaceutical sciences, crystallography, and synthetic organic chemistry. Its research applications focus on improving its physicochemical properties and exploring its interactions with various chemical entities.

(2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

  • Compound Description: This compound, often referred to as "Voriconazole related compound B," is a potential degradation product of Voriconazole. []
  • Relevance: This compound is a stereoisomer of Voriconazole, differing in the spatial arrangement of atoms around the chiral centers. Its formation during storage raises concerns about the stability and potential efficacy of Voriconazole formulations. []

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Triazole Acetophenone)

  • Compound Description: This compound is identified as a potential degradation product of Voriconazole. []
  • Relevance: Structurally, this compound represents a truncated form of Voriconazole, lacking the fluoropyrimidine ring and a portion of the butanol chain. Its presence as a degradation product highlights the potential instability of the butanol moiety in Voriconazole. []

Posaconazole

  • Compound Description: Posaconazole is a broad-spectrum triazole antifungal drug. [] It shares structural similarities with Voriconazole.
  • Relevance: Both Posaconazole and Voriconazole belong to the triazole antifungal class and possess similar structural features, including the 2,4-difluorophenyl and 1,2,4-triazole moieties. Comparing their solubilities provides insights into the structure-property relationships within this class of compounds. []

Voriconazole Nitrate Salt

  • Compound Description: This salt form of Voriconazole was investigated to enhance the drug's physicochemical properties. []
  • Relevance: Creating a salt form, like the nitrate salt, aims to improve Voriconazole's solubility and other characteristics by modifying its solid-state properties, which is crucial for pharmaceutical formulation development. []

Voriconazole Cocrystals

  • Compound Description: Three cocrystals of Voriconazole were prepared with the coformers p-hydroxybenzoic acid (PHBA), p-aminobenzoic acid (PABA), and m-nitrobenzoic acid. []
  • Relevance: Similar to the nitrate salt, these cocrystals were designed to improve the physicochemical properties of Voriconazole. The choice of different coformers allowed for the exploration of various supramolecular synthons and their impact on the solid-state properties of the drug. []

Fumaric Acid

  • Compound Description: Fumaric acid was investigated as a potential cocrystal former for Voriconazole. []
  • Relevance: Combining Voriconazole with Fumaric Acid in a multi-component crystalline form aimed to improve properties such as water solubility, crystallization behavior, and stability. This approach highlights the continuous search for optimal solid forms of Voriconazole for pharmaceutical applications. []
Synthesis Analysis

Voriconazole can be synthesized through various methods, but one notable approach involves the following steps:

  1. Formation of the Triazole Ring: The synthesis typically starts with a precursor that contains a triazole moiety. This can be achieved by cyclizing an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
  2. Introduction of Fluorinated Aromatic Rings: The difluorophenyl and fluoropyrimidine groups are introduced via electrophilic aromatic substitution reactions. These reactions often require specific conditions such as temperature control and the presence of catalysts to ensure high yields.
  3. Final Coupling Reaction: The final step involves coupling the triazole compound with the fluorinated aromatic intermediates to form Voriconazole. This step may utilize coupling agents or specific solvents to facilitate the reaction and improve product yield.

Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of Voriconazole is characterized by:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms.
  • Fluorinated Aromatic Systems: Two distinct aromatic systems contribute to its lipophilicity and biological activity.

The compound's stereochemistry is defined by its (2R,3S) configuration, which is critical for its biological activity. The presence of fluorine substituents enhances its potency against fungal pathogens by increasing membrane permeability and binding affinity .

Structural Data

  • SMILES Notation: C(C(C(=O)N1C=NC=N1)C2=C(C=C(C=C2F)F)F)=C(CO)C
  • InChI Key: QQJIRQMOCFESJB-UHFFFAOYSA-N .
Chemical Reactions Analysis

Voriconazole participates in various chemical reactions primarily related to its mechanism of action against fungi:

  1. Inhibition of Ergosterol Synthesis: Voriconazole inhibits lanosterol 14α-demethylase, an enzyme crucial for converting lanosterol into ergosterol. This inhibition disrupts fungal cell membrane integrity.
  2. Metabolic Transformations: Voriconazole undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C19), leading to several metabolites that may also exhibit antifungal activity .
Mechanism of Action

Voriconazole acts by inhibiting the enzyme lanosterol 14α-demethylase (part of the cytochrome P450 family), which is essential for ergosterol biosynthesis in fungi. By blocking this enzyme:

  • Cell Membrane Disruption: The lack of ergosterol leads to increased permeability and instability of the fungal cell membrane.
  • Fungal Growth Inhibition: This ultimately results in the inhibition of fungal growth and replication .

The selectivity for fungal cells over human cells is due to the differences in sterol biosynthesis pathways between fungi and mammals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Voriconazole is typically a white to pale yellow solid.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Melting Point: Voriconazole has a melting point around 136°C.
  • Stability: It shows stability under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light .
Applications

Voriconazole is primarily used in clinical settings for:

  1. Treatment of Fungal Infections: It is effective against various invasive fungal infections, including those caused by Aspergillus species and Candida species.
  2. Prophylactic Use: Voriconazole is also employed prophylactically in immunocompromised patients at high risk for invasive fungal infections.
  3. Research Applications: Beyond its therapeutic use, Voriconazole serves as a model compound in pharmacological studies related to antifungal mechanisms and drug resistance .
Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for the compound is 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. This name delineates the core butan-2-ol backbone substituted at position 2 by a 2,4-difluorophenyl group and a hydroxyl group, at position 3 by a 5-fluoropyrimidin-4-yl group, and at position 1 by a 1H-1,2,4-triazol-1-yl moiety. Crucially, the molecule contains two chiral centers at carbons 2 and 3 of the butanol chain, generating four potential stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S) [1] [4] [8]. Among these, the (2R,3S) configuration is established as the biologically active enantiomer known as Voriconazole (CAS 137234-62-9) [4]. The (2R,3R) diastereomer is documented under CAS 137330-52-0, while the racemic mixture (2R,3S/2S,3R) is designated CAS 188416-29-7 [5] [8]. The stereochemistry critically influences antifungal activity, with the (2R,3S) configuration exhibiting optimal target binding.

Table 1: Stereoisomeric Variants and Identifiers

Stereochemical ConfigurationCAS Registry NumberDesignation
(2R,3S)137234-62-9Voriconazole (active form)
(2R,3R)137330-52-0Diastereomer
(2S,3R)188416-29-7Enantiomer of Voriconazole
Racemate [(2R,3S)+(2S,3R)]182230-43-9Non-chiral resolution mixture

Molecular Formula and Weight Analysis

The compound's molecular formula is C₁₆H₁₄F₃N₅O, consistently verified across multiple chemical databases and commercial sources [1] [2] [4]. Elemental composition comprises 16 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 5 nitrogen atoms, and 1 oxygen atom. The molecular weight is 349.31 g/mol, calculated as follows:

  • Carbon: 16 × 12.011 = 192.176
  • Hydrogen: 14 × 1.008 = 14.112
  • Fluorine: 3 × 18.998 = 56.994
  • Nitrogen: 5 × 14.007 = 70.035
  • Oxygen: 1 × 15.999 = 15.999Total: 349.316 g/mol (rounded to 349.31 g/mol) [4] [5] [8]. This formula distinguishes it from structurally related azoles (e.g., fluconazole: C₁₃H₁₂F₂N₆O, MW 306.28 g/mol).

Crystallographic Studies and Polymorphism

While direct single-crystal X-ray diffraction data for this compound is absent in the provided sources, its structural analog Voriconazole (2R,3S) is documented to exhibit solid-state polymorphism. Commercial Voriconazole is typically supplied as a crystalline free base, requiring storage at -20°C under inert atmosphere to maintain stability, indicating temperature-sensitive phase transitions or hydrate formation [4]. The presence of multiple hydrogen-bonding donors (hydroxyl) and acceptors (triazole, pyrimidine) suggests extensive intermolecular interactions conducive to polymorphic behavior. No solvates or co-crystals are described in the retrieved data, though the compound's crystallinity underpins purification methods like chiral resolution of racemates [6].

Comparative Analysis of Diastereomers and Enantiomers

The pharmacological activity of this compound is highly stereospecific, with the (2R,3S) configuration (Voriconazole) demonstrating potent antifungal activity. Its enantiomer (2S,3R) exhibits significantly reduced target affinity, while diastereomers (2R,3R) and (2S,3S) are pharmacologically inert [4] [8]. Industrial-scale isolation of the active enantiomer employs chiral resolution of the racemate (2R,3S/2S,3R) using resolving agents like R-(-)-camphor sulfonic acid, L-(-)-mandelic acid, or L-(-)-tartaric acid [6]. The process achieves enantiomeric excess (ee) exceeding >99.9% with impurity levels <0.1%, critical for pharmaceutical efficacy [6]. Physicochemical differences between stereoisomers include:

  • Solubility: Active (2R,3S) form displays higher aqueous solubility than other stereoisomers.
  • Melting behavior: Diastereomeric salts exhibit distinct melting points enabling separation.
  • Optical rotation: (2R,3S) shows specific rotation [α]D = +° (exact value unreported in sources).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR data provide definitive proof of structure and stereochemistry. Predicted chemical shifts based on PubChem entries and commercial specifications include [5] [8]:

  • ¹H NMR: Hydroxyl proton (δ ~4.0 ppm), triazolyl protons (δ ~7.8-8.1 ppm), pyrimidine H-6 (δ ~8.5 ppm), methyl group (δ ~1.5 ppm, d, J=7 Hz).
  • ¹³C NMR: Pyrimidine C-4 (δ ~158 ppm, d, J=200 Hz), triazolyl carbons (δ ~145-152 ppm), fluorinated aryl carbons (δ ~104-165 ppm, dd).

Table 2: Characteristic NMR Assignments

Atomic Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity/Coupling
Butan-2-ol C-OH~4.075.2Singlet
1,2,4-Triazolyl H-57.82-Singlet
1,2,4-Triazolyl H-38.14-Singlet
Pyrimidinyl H-68.53152.1Doublet (J=4.2 Hz)
Butan-2-ol Methyl1.4915.7Doublet (J=7.0 Hz)
2,4-Difluorophenyl C-F (ortho)-158.3Doublet of doublets

Fourier-Transform Infrared (FTIR) SpectroscopyKey FTIR absorptions confirm functional groups:

  • O-H stretch: 3200-3400 cm⁻¹ (broad, hydrogen-bonded hydroxyl)
  • C-F stretches: 1100-1200 cm⁻¹ (aromatic fluorine)
  • Triazole ring vibrations: 1500-1600 cm⁻¹ (C=N and C-N stretches)
  • Pyrimidine ring: 1580 cm⁻¹ and 1620 cm⁻¹ (aromatic C=C/C=N) [8]

Mass Spectrometry (MS)Electrospray ionization (ESI) mass spectra exhibit characteristic fragments:

  • Molecular ion: [M+H]⁺ at m/z 350.3 (calc. 350.32)
  • Base peak: m/z 224.1 from cleavage between Cα-Cβ of butanol
  • Triazolylmethyl fragment: m/z 96.0 (C₃H₄N₃⁺)
  • Fluoropyrimidinyl fragment: m/z 127.0 (C₅H₄FN₂⁺) [5] [7] [8]

The structural identity is further corroborated by Canonical SMILES strings:

  • (2R,3S): C[C@H](C1=NC=NC=C1F)[C@@](O)(CN1C=NC=N1)C1=CC=C(F)C=C1F [4]
  • (2R,3R): CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O [8]and InChI Keys:
  • (2R,3S): BCEHBSKCWLPMDN-HWPZZCPQSA-N [5]
  • (2R,3R): BCEHBSKCWLPMDN-QLJPJBMISA-N [8]

Properties

CAS Number

182230-43-9

Product Name

2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

IUPAC Name

2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3

InChI Key

BCEHBSKCWLPMDN-UHFFFAOYSA-N

SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Synonyms

((2RS,3RS)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol); USP Voriconazole Related Compound A; rac-Voriconazole_x000B__x000B_

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.